molecular formula C24H21BrClN3 B11473314 5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11473314
M. Wt: 466.8 g/mol
InChI Key: JENICYLXYXAHJE-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a heterocyclic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes bromophenyl and chlorophenyl groups attached to a pyrazoloquinazoline core

Preparation Methods

The synthesis of 5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate substituted anilines with ethyl acetoacetate, followed by cyclization and halogenation reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. Industrial production methods may employ similar strategies but are optimized for higher yields and purity, often involving continuous flow reactors and automated systems .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding amines.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar compounds to 5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE include other pyrazoloquinazolines and related heterocycles, such as:

The uniqueness of 5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21BrClN3

Molecular Weight

466.8 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C24H21BrClN3/c1-2-15-3-12-22-20(13-15)23(17-4-8-18(25)9-5-17)28-24-21(14-27-29(22)24)16-6-10-19(26)11-7-16/h4-11,14-15H,2-3,12-13H2,1H3

InChI Key

JENICYLXYXAHJE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Br

Origin of Product

United States

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